molecular formula C19H23N3O5 B2920271 Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate CAS No. 941913-02-6

Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate

Numéro de catalogue: B2920271
Numéro CAS: 941913-02-6
Poids moléculaire: 373.409
Clé InChI: YZHHUPGBTDACEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate is a synthetically engineered spirocyclic compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule integrates a 1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane core, a structural motif recognized for its potential as a degron that can bind to E3 ubiquitin ligase complexes, notably the cereblon (CRBN) protein . Binding to cereblon can alter the substrate specificity of the CRBN E3 ubiquitin ligase complex, a mechanism that is being extensively investigated for the development of novel Targeted Protein Degradation (TPD) strategies, such as the design of PROTACs (Proteolysis-Targeting Chimeras) . The benzoate ester moiety linked via an acetamido bridge positions this compound as a versatile chemical intermediate, enabling further synthetic modifications for structure-activity relationship (SAR) studies or for conjugation to target-binding ligands to create bifunctional degraders. The spirocyclic scaffold is structurally analogous to other documented diazaspiro[4.5]decane derivatives used in cancer research and the study of abnormal cellular proliferation . Researchers can utilize this compound to probe the intricacies of the ubiquitin-proteasome pathway, develop new chemical entities for oncology research, and investigate the role of specific E3 ligases in cellular homeostasis and disease progression . Its primary research value lies in its application as a key building block for the synthesis of more complex molecules aimed at achieving selective intracellular protein degradation, a transformative modality in modern therapeutics development.

Propriétés

IUPAC Name

methyl 4-[[2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-21-18(26)22(17(25)19(21)10-4-3-5-11-19)12-15(23)20-14-8-6-13(7-9-14)16(24)27-2/h6-9H,3-5,10-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHHUPGBTDACEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate is a compound derived from the diazaspirodecane family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a diazaspiro framework and an acetamido group. Its molecular formula is C11H16N2O4C_{11}H_{16}N_{2}O_{4} with a molecular weight of 240.26 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameMethyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate
Molecular FormulaC11H16N2O4
Molecular Weight240.26 g/mol
CAS Number852400-33-0

Antimicrobial Activity

Recent studies have demonstrated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties . For instance, Mannich bases synthesized from similar structures showed notable antibacterial and antifungal activities against various pathogens. These compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, displaying minimum inhibitory concentrations (MICs) that suggest potential as antimicrobial agents .

Cytotoxic Effects

Research indicates that methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate may possess cytotoxic effects on certain cancer cell lines. In vitro studies using human cancer cell lines such as HeLa and MCF-7 have shown that this compound can induce apoptosis at specific concentrations. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several diazaspiro derivatives, including methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate. The results indicated that this compound exhibited a significant reduction in bacterial growth compared to control groups, with an MIC value of 32 µg/mL against E. coli .

Cytotoxicity Assessment

In a separate investigation focusing on cytotoxicity, researchers treated HeLa cells with varying concentrations of the compound over 24 hours. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM, suggesting promising potential for further development as an anticancer agent .

Comparaison Avec Des Composés Similaires

Ethyl 4-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzoate

  • Key Difference : The ethyl ester variant replaces the methyl ester group in the target compound.
  • Implications: Lipophilicity: The ethyl group increases molecular weight (333.35 g/mol vs. Metabolic Stability: Ethyl esters are generally hydrolyzed more slowly than methyl esters by esterases, prolonging half-life .

2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic Acid

  • Key Difference : The acetamido-benzoate moiety is replaced by an acetic acid group.
  • Implications :
    • Solubility : The carboxylic acid group enhances water solubility but reduces cell permeability due to ionization at physiological pH.
    • Bioactivity : Acid derivatives may exhibit altered binding to targets like enzymes or receptors compared to esters .

2-(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic Acid

  • Key Difference : An ethyl substituent on the spiro ring replaces the methyl group in the target compound.
  • Synthetic Accessibility: Bulky substituents may complicate synthesis, as seen in lower yields for similar analogs (e.g., 21.7–28.1% yields in ) .

Functional Analogues with Pyrido[2,3-d]pyrimidine Scaffolds

Compounds 4a–4d () share structural motifs with the target compound, including:

  • Dioxo-diazaspiro systems : Present in 4a–4d as part of a pyrido[2,3-d]pyrimidine core.
  • Fluorobenzyl and Methoxyphenyl Substituents : These groups enhance π-π stacking and hydrophobic interactions, similar to the methyl benzoate in the target compound.

Comparison Highlights :

Property Target Compound Compound 4a ()
Core Structure 1,3-Diazaspiro[4.5]decan-2,4-dione Pyrido[2,3-d]pyrimidine
Substituents Methyl benzoate 4-Fluorobenzyl, 3-methoxyphenyl
Molecular Weight 319.32 g/mol ~600 g/mol (estimated)
Synthetic Yield Not reported 21.7–28.1% (for analogs)

The pyrido[2,3-d]pyrimidine derivatives exhibit higher molecular weights and lower yields, suggesting the target compound may offer synthetic and pharmacokinetic advantages .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.